molecular formula C18H30BNO4 B12517852 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B12517852
M. Wt: 335.2 g/mol
InChI Key: LMLHFGLXLPDQTG-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a cyclopenta[c]pyrrole core. It is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopenta[c]pyrrole derivative with a boronic acid pinacol ester in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various organic synthesis reactions.

Biology

In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays and studies.

Medicine

In medicinal chemistry, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is explored for its potential therapeutic applications. It is used in the development of new drugs and therapeutic agents due to its ability to modulate biological pathways .

Industry

In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it valuable in the manufacturing of high-performance polymers and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate apart from similar compounds is its unique cyclopenta[c]pyrrole core, which provides distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-10-12-8-14(9-13(12)11-20)19-23-17(4,5)18(6,7)24-19/h8,12-13H,9-11H2,1-7H3

InChI Key

LMLHFGLXLPDQTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CN(CC3C2)C(=O)OC(C)(C)C

Origin of Product

United States

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